Butylhydroxyanisole

Catalog No.
S603744
CAS No.
25013-16-5
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylhydroxyanisole

CAS Number

25013-16-5

Product Name

Butylhydroxyanisole

IUPAC Name

2-tert-butyl-4-methoxyphenol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3

InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

Solubility

less than 1 mg/mL at 65.3° F (NTP, 1992)

Synonyms

3-BHA, 3-tert-butyl-4-hydroxyanisole

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

Antioxidant Properties and Potential Health Benefits:

  • Free Radical Scavenging: BHA exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases like cancer and neurodegenerative disorders [].
  • Anti-inflammatory Effects: Studies suggest BHA might possess anti-inflammatory properties, offering potential benefits in conditions like inflammatory bowel disease and arthritis [].
  • Cancer Research: While the role of BHA in human cancer is controversial, some in vitro and animal studies suggest potential anti-cancer effects, prompting further research []. However, it is crucial to note that these studies do not directly translate to human consumption, and further investigation is necessary.

BHA as a Research Tool:

  • Cellular and Molecular Studies: BHA serves as a valuable tool in cell and molecular biology research due to its ability to modulate specific cellular processes, allowing researchers to study mechanisms related to oxidative stress, inflammation, and cell signaling pathways [].
  • Drug Development: BHA's well-defined properties make it a useful tool in drug development, particularly in studies investigating the effects of antioxidants on drug efficacy and toxicity [].

BHA in Environmental Research:

  • Environmental Pollutant Analysis: BHA, along with other phenolic antioxidants, is sometimes used as a reference standard in environmental research to analyze and quantify various pollutants in water and soil samples [].

Butylated hydroxyanisole is a synthetic antioxidant commonly used as a food preservative. It is a waxy, solid petrochemical characterized by its ability to prevent rancidity in fats and oils, thereby extending the shelf life of various products. The chemical structure of butylated hydroxyanisole consists of two isomeric forms: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. It is primarily derived from 4-methoxyphenol and isobutylene, and it exhibits antioxidant properties by stabilizing free radicals through its conjugated aromatic ring .

As an antioxidant, BHA acts by interrupting free radical chain reactions that cause oxidation. Free radicals are highly reactive molecules with an unpaired electron, leading to the breakdown of fats and oils. BHA donates a hydrogen atom to the free radical, forming a stable molecule and preventing further propagation of the chain reaction []. This mechanism helps to preserve the quality and freshness of food products.

The safety of BHA is a subject of ongoing research. While generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) at specific use levels in food, some studies have suggested potential health concerns, including endocrine disruption and carcinogenicity. More research is needed to fully understand the long-term effects of BHA consumption.

Data on Toxicity:

  • Oral LD50 (rat): 880 mg/kg [] (LD50 refers to the median lethal dose, the amount of a substance that is fatal to 50% of a test population)

Safety Considerations:

  • BHA may cause skin irritation in some individuals.
  • Pregnant and lactating women may want to limit their intake of BHA due to potential developmental and hormonal effects.

Butylated hydroxyanisole can be synthesized through two primary methods:

  • Alkylation of p-Methoxyphenol: This method involves reacting p-methoxyphenol with isobutylene, resulting in a mixture of the two isomeric forms.
  • Methylation of tert-Butylhydroquinone: This alternative method also yields butylated hydroxyanisole but is less commonly used in industrial applications .

The synthesis typically results in a composition that is approximately 90% 3-tert-butyl-4-hydroxyanisole and 10% 2-tert-butyl-4-hydroxyanisole due to steric influences during the reaction .

Butylated hydroxyanisole is widely used across various industries due to its antioxidant properties:

  • Food Industry: It is added to fats and oils to prevent rancidity.
  • Cosmetics: Used as a preservative in various cosmetic formulations.
  • Pharmaceuticals: Incorporated into medicines such as cholecalciferol (vitamin D3) and lovastatin.
  • Rubber and Petroleum Products: Acts as an antioxidant to enhance product stability .

Several compounds share structural similarities with butylated hydroxyanisole, including:

Compound NameStructure TypeMain UseUnique Features
Butylated HydroxytoluenePhenolic antioxidantFood preservativeSimilar to butylated hydroxyanisole but with a hydroxytoluene structure
Tert-ButylhydroquinoneHydroquinone derivativeFood preservativeMetabolite of butylated hydroxyanisole; considered more potent
Propyl GallateGallate esterFood preservativeExhibits antioxidant properties similar to butylated hydroxyanisole
Gallic AcidNatural phenolic compoundAntioxidantFound naturally; less synthetic than butylated hydroxyanisole

Butylated hydroxyanisole's unique positioning lies in its specific structure that allows it to act effectively as an antioxidant while also raising safety concerns due to its potential carcinogenicity.

Free Radical Scavenging Activity

Butylhydroxyanisole demonstrates potent free radical scavenging capabilities through its phenolic structure, which enables effective interaction with various reactive species [1]. The compound consists of a mixture of two isomeric organic compounds: 2-tertiary-butyl-4-hydroxyanisole and 3-tertiary-butyl-4-hydroxyanisole, with the conjugated aromatic ring system providing the foundation for radical stabilization [1].

The free radical scavenging mechanism operates through hydrogen atom transfer from the phenolic hydroxyl group to neutralize peroxyl radicals and other reactive oxygen species [7]. Research demonstrates that butylhydroxyanisole effectively inhibits the generation of intracellular reactive oxygen species, as evidenced in primary cultured mouse hepatocytes exposed to hydrogen peroxide-induced oxidative stress [3] [7]. The compound's ability to scavenge 2,2-diphenyl-1-picrylhydrazyl radicals has been quantified, showing superior performance compared to many natural antioxidants [11] [13].

Comparative studies utilizing the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay reveal that butylhydroxyanisole exhibits 94.8% inhibition of radical activity, demonstrating exceptional scavenging efficiency [11] [13]. The radical scavenging activity follows a concentration-dependent pattern, with higher concentrations providing enhanced protection against oxidative damage [9] [21].

The phenoxy radical formed during the scavenging process exhibits remarkable stability due to resonance delocalization throughout the aromatic ring system [1] [10]. This stabilization prevents the propagation of radical chain reactions, effectively terminating the oxidative cascade that would otherwise lead to cellular damage [26] [28].

Stabilization of Reactive Oxygen Species

Butylhydroxyanisole demonstrates significant capacity for stabilizing reactive oxygen species through multiple molecular mechanisms [3] [5]. The compound effectively reduces hydrogen peroxide-induced reactive oxygen species generation in cellular systems, preventing the formation of destructive oxidative intermediates [3] [7].

The stabilization process involves the formation of stable phenoxy radicals that sequester free radicals and prevent their participation in damaging reactions [1] [26]. Research utilizing electron spin resonance spectroscopy has identified the specific radical intermediates formed during butylhydroxyanisole oxidation, confirming the generation of persistent phenoxy radicals that effectively neutralize reactive species [27].

Studies demonstrate that butylhydroxyanisole pretreatment significantly attenuates hydrogen peroxide-induced increases in intracellular reactive oxygen species levels [3]. The compound's protective mechanism operates through direct scavenging of reactive oxygen species rather than indirect cellular protective pathways [3] [12].

The molecular basis for reactive oxygen species stabilization involves electron donation from the phenolic hydroxyl group, creating stable radical intermediates that terminate oxidative chain reactions [1] [31]. This mechanism proves particularly effective against superoxide anions and hydroxyl radicals, which represent the most damaging reactive oxygen species in biological systems [15] [25].

Structure-Activity Relationship in Oxidation Prevention

The structure-activity relationship of butylhydroxyanisole reveals critical molecular features that determine antioxidant effectiveness [17] [19]. The presence of the tertiary-butyl group adjacent to the hydroxyl-bearing aromatic ring significantly influences the compound's radical scavenging capacity through steric and electronic effects [10] [17].

The two isomeric forms of butylhydroxyanisole exhibit distinct antioxidant properties, with 3-tertiary-butyl-4-hydroxyanisole demonstrating superior radical scavenging activity compared to the 2-tertiary-butyl isomer [19]. This difference stems from the positioning of the bulky tertiary-butyl substituent, which affects the accessibility of the phenolic hydroxyl group and the stability of the resulting phenoxy radical [17] [19].

The methoxy group at the para position relative to the hydroxyl group enhances electron density within the aromatic ring system, facilitating hydrogen atom donation and radical stabilization [31]. This electronic effect contributes significantly to the compound's superior antioxidant performance compared to unsubstituted phenolic compounds [10] [31].

Crystallographic analysis reveals that the 2-tertiary-butyl-4-methoxyphenol isomer forms double helical structures through hydrogen bonding interactions, with oxygen-oxygen distances of approximately 2.707 to 2.740 angstroms [17]. These structural arrangements influence the compound's reactivity and stability in different environments [17].

The ionization potential of butylhydroxyanisole, being among the lowest of common phenolic antioxidants, facilitates initial oxidation in the presence of reactive oxygen species [10]. This property enables the compound to act as a primary electron donor in antioxidant systems, effectively initiating protective radical scavenging cascades [10] [14].

Comparative Analysis with Related Antioxidants

Butylhydroxyanisole demonstrates superior antioxidant capacity compared to numerous synthetic and natural compounds across multiple evaluation methods [8] [9]. Ferric reducing antioxidant power assays consistently rank butylhydroxyanisole as the most effective among synthetic phenolic antioxidants, surpassing butylated hydroxytoluene, oregano essential oil, and rosemary essential oil [8].

Antioxidant Compound2,2-diphenyl-1-picrylhydrazyl Inhibition (%)Relative Effectiveness
Butylhydroxyanisole94.8Highest
Butylated Hydroxytoluene93.9High
Oregano Essential OilLower than syntheticModerate
Rosemary Essential OilLowest testedLow

Direct comparisons with quercetin reveal that butylhydroxyanisole provides superior protection against reactive oxygen species generation and lipid peroxidation in cellular systems [9]. However, quercetin demonstrates better preservation of cellular integrity due to the hemolytic effects associated with butylhydroxyanisole at higher concentrations [9].

When compared to alpha-tocopherol, butylhydroxyanisole exhibits comparable reducing power and radical scavenging activity [21] [22]. Both compounds demonstrate similar effectiveness in inhibiting lipid oxidation, though their mechanisms of action differ significantly [20] [24]. Alpha-tocopherol operates primarily through lipid-phase antioxidant activity, while butylhydroxyanisole functions effectively in both aqueous and lipid environments [24].

Comparative enzyme induction studies demonstrate that butylhydroxyanisole and butylated hydroxytoluene significantly exceed the effectiveness of vitamin E and selenium in stimulating glutathione transferase activity [24]. This enhanced enzyme induction capacity contributes to the superior cellular protective effects observed with synthetic phenolic antioxidants [24].

The synergistic interactions between butylhydroxyanisole and other antioxidants reveal complex cooperative mechanisms [2] [10]. Combinations of butylhydroxyanisole with butylated hydroxytoluene demonstrate enhanced anti-inflammatory activity through competitive and protective antioxidation mechanisms [2] [14]. The optimal molar ratios for synergistic effects range from 1:2 to 2:1, providing superior antioxidant performance compared to individual compounds [10] [14].

Molecular Basis of Lipid Oxidation Inhibition

The molecular mechanisms underlying butylhydroxyanisole's lipid oxidation inhibition involve multiple interconnected pathways that collectively prevent lipid peroxidation [31] [32]. The primary mechanism operates through hydrogen atom transfer to lipid peroxyl radicals, effectively terminating the propagation phase of lipid oxidation [31].

Butylhydroxyanisole preferentially reacts with peroxyl radicals at rates exceeding those of substrate lipids, thereby interrupting the autoxidation chain reaction [31]. The rate constant for peroxyl radical scavenging by butylhydroxyanisole significantly exceeds that of most natural antioxidants, providing superior protection against lipid degradation [16] [31].

The formation of stable phenoxy radicals during lipid oxidation inhibition prevents the generation of additional reactive species that would otherwise propagate oxidative damage [26] [32]. These persistent radicals exhibit sufficient stability to avoid participating in further oxidative reactions while maintaining their radical-trapping capacity [29] [32].

Research demonstrates that butylhydroxyanisole effectively inhibits the formation of malondialdehyde, a key marker of lipid peroxidation, in various biological systems [25]. The compound's protective effects extend to both phospholipid and neutral lipid fractions, providing comprehensive protection against oxidative lipid damage [20].

The molecular interactions between butylhydroxyanisole and lipid substrates involve both direct radical scavenging and indirect protective mechanisms [5]. The compound's lipophilic properties enable effective partitioning into lipid phases, positioning the antioxidant molecules in optimal locations for intercepting lipid peroxyl radicals [10] [21].

Mechanistic studies reveal that butylhydroxyanisole can regenerate other antioxidants through electron transfer processes, creating cooperative antioxidant networks that enhance overall lipid protection [2] [10]. This regenerative capacity extends the effective lifetime of antioxidant systems and provides sustained protection against lipid oxidation under prolonged oxidative stress conditions [2] [14].

Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992)
PelletsLargeCrystals

XLogP3

3.2

Boiling Point

507 to 518 °F at 733 mm Hg (NTP, 1992)

Flash Point

313 °F (NTP, 1992)

Melting Point

118 to 131 °F (NTP, 1992)

UNII

62RAC24292

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 146 of 153 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/

Other CAS

121-00-6
921-00-6
25013-16-5

Wikipedia

3-tert-butyl-4-hydroxyanisole

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Health Hazards -> Carcinogens
Cosmetics -> Antioxidant

Methods of Manufacturing

Alkylation of 4-hydroxyanisole with isobutylene which yields the mixture of 2- and 3-tert-butyl isomers used as product

General Manufacturing Information

All other basic organic chemical manufacturing
Phenol, (1,1-dimethylethyl)-4-methoxy-: ACTIVE
Phenol, 2-(1,1-dimethylethyl)-4-methoxy-: ACTIVE
Commercially available BHA is generally an 85:15 mixture of the 3-t-butyl- and 2-t-butyl-isomer.

Analytic Laboratory Methods

HPLC, HPL & GC COMBINED WITH MASS SPECTROSCOPY WERE DEVELOPED TO DETECT 3-TERT-BUTYL-4-HYDROXYANISOLE & 2-TERT-BUTYL-4-HYDROXYANISOLE IN COMMERCIAL BUTYLATED HYDROXYANISOLE USED AS ANTIOXIDANT IN PHARMACEUTICALS & FOODS.
HPLC USED FOR DETECTION & ANALYSIS OF BUTYLATED HYDROXYANISOLE ISOMERS; INCLUDING 3-BHA IN FOOD.
Butylated hydroxyanisole is extracted from ready to eat breakfast cereals with carbon disulfide and determined by GC, using flame ionization detection.

Clinical Laboratory Methods

METHOD IS DESCRIBED FOR DETECTION OF 3-TERT-BUTYL-4-HYDROXYANISOLE IN RAT PLASMA USING HIGH RESOLUTION CAPILLARY GC/MS WITH SELECTIVE ION MONITORING. 10 NG/ML CAN BE DETECTED IN 0.1 ML SAMPLES.

Interactions

IN TESTS ON BENZO(A)PYRENE-INDUCED NEOPLASIA OF FORESTOMACH OF ICR/HA MOUSE, ADDN OF 3-TERT-BUTYL-4-HYDROXYANISOLE DECR NUMBER & INCIDENCE OF TUMOR FORMATION.
MICE MAINTAINED ON DIET CONTAINING 0.75% 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) FOR 8 DAYS SHOWED 50% REDUCTION IN MAXIMAL ORNITHINE DECARBOXYLASE (ODC) INDUCTION FOLLOWING TREATMENT WITH TPA (12-O-TETRADECANOYLPHORBOL-13-ACETATE) WHEN COMPARED TO MICE FED CONTROL DIET. TOPICAL APPLICATION OF BHA (55 UMOLE) 30 MIN PRIOR TO TPA TREATMENT (17 NMOL) ELICITED 80% INHIBITION OF PROMOTER-INDUCED ODC ACTIVITY. BHA WAS INEFFECTIVE AS INHIBITOR WHEN ADMIN 16 HR BEFORE OR 2 HR AFTER THE PROMOTER. INHIBITION WAS DOSE DEPENDENT WITH A DOSE PRODUCING 50% INHIBITION OF ODC INDUCTION OF 6 UMOLE. A STRUCTURE-ACTIVITY STUDY SHOWED THAT HYDROXYL & TERT-BUTYL SUBSTITUENTS WERE IMPORTANT DETERMINANTS OF INHIBITORY ACTIVITY.
RATS WERE FED 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (0.5% WT/WT) IN DIET WITH OR WITHOUT CIPROFIBRATE (10 MG/KG BODY WT) FOR 60 WK. 2(3)-TERT-BUTYL-4-HYDROXYANISOLE CAUSED SIGNIFICANT DECR IN INCIDENCE & NUMBER OF HEPATOCELLULAR CARCINOMAS THAT WERE LARGER THAN 5 MM. DATA SUGGEST THAT INHIBITORY EFFECT ON CIPROFIBRATE-INDUCED HEPATIC TUMORIGENESIS MAY BE DUE TO H2O2 & FREE RADICAL-SCAVENGING PROPERTY, SINCE IT DOES NOT PREVENT PEROXISOMES PROLIFERATION & INDUCTION OF H2O2-GENERATING PEROXISOMAL ENZYMES IN LIVERS OF RATS FED CIPROFIBRATE.
BHA LD50 was determined in mice and rats following ip or oral admin, using dimethylsulfoxide or olive oil as vehicle. When dimethylsulfoxide was used, BHA ip LD50 was about two orders of magnitude lower as compared to oral LD50. This difference was not so marked when BHA was administered in olive oil. /BHA/
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/

Dates

Modify: 2023-08-15

Explore Compound Types